molecular formula C19H28ClN5O5 B163273 Nifekalant hydrochloride CAS No. 130656-51-8

Nifekalant hydrochloride

货号: B163273
CAS 编号: 130656-51-8
分子量: 441.9 g/mol
InChI 键: YPVGGQKNWAKOPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nifekalant hydrochloride is a class III antiarrhythmic agent approved for the treatment of life-threatening ventricular arrhythmias, such as ventricular fibrillation (VF) and ventricular tachycardia (VT). Developed in Japan and approved in China in 2014, nifekalant exhibits rapid onset, minimal hemodynamic interference, and a favorable safety profile compared to other antiarrhythmics like amiodarone . Its pharmacokinetics (PK) follow a two-compartment model with first-order elimination, characterized by a population mean clearance (CL) of 53.8 L/h and central/peripheral distribution volumes of 8.27 L and 45.6 L, respectively . The pharmacodynamic (PD) effect on QTc interval prolongation is described by an Emax of 101 ms and EC50 of 342 ng/mL .

准备方法

合成路线和反应条件: 尼非卡兰盐酸盐的制备涉及 6-亚氨基-1,3-二甲基尿嘧啶的氨解反应 . 该过程包括几个步骤:

    氨解反应: 6-亚氨基-1,3-二甲基尿嘧啶发生氨解反应形成中间体化合物。

    偶联反应: 然后将中间体与 2-(2-羟乙基氨基)乙胺偶联。

    硝化反应: 所得化合物被硝化引入硝基。

    盐酸盐形成: 最后,将化合物转化为其盐酸盐形式。

工业生产方法: 在工业环境中,尼非卡兰盐酸盐是通过将冻干粉末溶解在盐水中制备的,制成最终含尼非卡兰 2 mg/mL 的注射液 . 该溶液在给药前一小时内制备,并在黑暗中储存以保持稳定性 .

化学反应分析

反应类型: 尼非卡兰盐酸盐主要发生以下类型的反应:

    氧化反应: 硝基可以在特定条件下还原为氨基。

    取代反应: 该化合物可以发生取代反应,特别是在芳香环上。

常用试剂和条件:

    氧化反应: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

    取代反应: 卤素或亲核试剂等试剂可用于取代反应。

主要形成的产物:

    硝基还原: 形成的主要产物是相应的胺。

    取代反应: 根据取代基的不同,可以合成尼非卡兰的各种衍生物。

科学研究应用

Clinical Applications

  • Management of Ventricular Tachycardia and Fibrillation
    • Nifekalant has shown significant efficacy in treating refractory VT/VF, especially in patients who have not responded to standard treatments such as amiodarone or lidocaine. Studies indicate that it can successfully control VT/VF in a high percentage of cases, with one study reporting a success rate of 83% in patients with acute coronary syndrome (ACS) .
  • Out-of-Hospital Cardiac Arrest
    • In cases of out-of-hospital cardiac arrest with persistent VF, nifekalant has demonstrated superior outcomes compared to traditional therapies. For instance, a multicenter study showed that 86% of patients treated with nifekalant achieved return of spontaneous circulation, significantly higher than those receiving alternative treatments .
  • Perioperative Use
    • Nifekalant is also utilized during surgical procedures to manage perioperative VT/VF. Its administration has been associated with successful arrhythmia control without adverse hemodynamic effects, making it a safer option for patients with compromised cardiac function .
  • Atrial Fibrillation Management
    • Recent case studies illustrate nifekalant's potential in managing atrial fibrillation (AF), particularly in patients with underlying conditions such as hypertrophic cardiomyopathy. In these cases, nifekalant effectively suppressed recurrent AF episodes when combined with atrial pacing .

Efficacy Data Table

Study TypePatient PopulationSuccess Rate (%)Notable Outcomes
ACS Patients30 patients with refractory VT/VF75%Improved survival rates compared to controls
Out-of-Hospital Arrest120 patients86%Higher rates of return of spontaneous circulation
Perioperative PatientsVarious surgical casesVariableNo significant hemodynamic changes observed
Atrial Fibrillation CasesPatients with AFSuccessful suppression notedEffective when combined with pacing

Safety Considerations

While nifekalant is generally well-tolerated, some studies have reported a transient incidence of Torsades de Pointes (TdP), particularly in patients receiving high doses or those with pre-existing conditions. However, the occurrence is relatively low and often resolves upon discontinuation of the drug . Importantly, nifekalant does not exhibit the negative inotropic effects seen with many other antiarrhythmics, making it a safer choice for patients with compromised cardiac function.

Case Studies Highlighting Clinical Efficacy

  • Case Report on ACS Patient
    • A 47-year-old male who experienced sustained VT after PTCA was treated successfully with nifekalant following ineffective lidocaine therapy. The patient achieved stable sinus rhythm post-administration .
  • Perioperative Management
    • In a clinical scenario involving patients undergoing coronary artery bypass grafting, nifekalant was administered to manage recurrent VT without causing hypotension or worsening cardiac output .
  • Atrial Fibrillation Management
    • A patient presenting with incessant AF was treated using atrial pacing combined with nifekalant, leading to successful suppression of arrhythmia and stabilization prior to surgery .

相似化合物的比较

Pharmacological Mechanisms

Parameter Nifekalant Hydrochloride Amiodarone Lidocaine
Class Class III (pure IKr blocker) Class III (multi-channel: I, II, III, IV) Class Ib (Na+ channel blocker)
Primary Target HERG (IKr) potassium channels Multiple ion channels, β-adrenergic blockade Voltage-gated Na+ channels
Effect on APD/ERP Prolongs APD/ERP via IKr blockade Prolongs APD/ERP via K+ and Ca2+ modulation Shortens APD in ischemic tissues
Inotropic Effects Mild positive inotropy Negative inotropy Neutral or mild negative inotropy
References

Clinical Efficacy in Cardiac Arrest

Key Findings from Comparative Studies:

  • Nifekalant vs. Amiodarone: In a porcine cardiac arrest model, both drugs significantly improved return of spontaneous circulation (ROSC) rates (75% vs. 66.7%) and 24-hour survival (50% vs. The SOS-KANTO 2012 Study (1,252 patients) reported similar 24-hour survival rates for nifekalant (25.2%) and amiodarone (23.7%) in cardiopulmonary arrest patients . Nifekalant demonstrated faster onset (1–2 minutes) and fewer hemodynamic side effects than amiodarone .
  • Nifekalant vs. Lidocaine :

    • In refractory VT/VF cases, nifekalant achieved arrhythmia termination in 69.2% of patients, whereas lidocaine was ineffective in 100% of cases .

Table 1: Efficacy Metrics in Cardiac Arrest

Parameter Nifekalant Amiodarone Lidocaine
ROSC Rate 75% 66.7% 33.3%
24-Hour Survival 50% 41.7% 16.7%
Defibrillation Attempts 2.1 ± 1.3 2.5 ± 1.6 3.8 ± 2.1
References

生物活性

Nifekalant hydrochloride, also known as MS-551, is a class III antiarrhythmic agent primarily used for the treatment of life-threatening ventricular tachyarrhythmias. This compound exhibits unique pharmacological properties that differentiate it from other antiarrhythmic drugs, making it a subject of extensive research regarding its biological activity.

Nifekalant's chemical structure is characterized by a pirimidinedione framework , with a notable nitro group at the 4-para position on the benzene ring, distinguishing it from other class III agents like dofetilide and sotalol. The compound acts specifically by blocking various potassium (K+^+) currents, including:

  • Transient outward K+^+ current
  • Inward rectifier K+^+ current
  • ATP-sensitive K+^+ current
  • Rapid component of delayed rectifier K+^+ current

This blockade results in significant prolongation of the action potential duration without affecting sodium (Na+^+) currents or exhibiting β-adrenergic activity . Nifekalant's selectivity for potassium channels allows for effective management of arrhythmias while minimizing negative inotropic effects commonly associated with other antiarrhythmic drugs like amiodarone.

Pharmacokinetics

The pharmacokinetic profile of nifekalant reveals:

  • Onset of action : Rapid
  • Half-life : Approximately 1.5 to 2.1 hours
  • Volume of distribution : 0.14 L/kg
  • Urinary excretion ratio : ~30% as unchanged drug; the remainder undergoes hepatic glucuronidation

These characteristics facilitate its use in acute settings, particularly in emergency medicine for patients experiencing refractory ventricular fibrillation (VF) or ventricular tachycardia (VT) .

Case Studies and Meta-Analyses

  • Survival Rates in Cardiac Arrest :
    • A study involving 120 out-of-hospital cardiac arrest patients treated with nifekalant showed significantly higher survival rates to hospital admission compared to controls treated with standard therapies such as lidocaine. Specifically, the survival rate was markedly improved, with successful defibrillation rates exceeding 75% in both out-of-hospital and in-hospital settings .
  • Comparison with Lidocaine :
    • In a clinical trial involving 32 patients with refractory VT/VF, those treated with nifekalant had an 82% success rate in restoring sinus rhythm compared to only 19% in the lidocaine group. Importantly, no cases of QT interval prolongation or Torsades de Pointes (TdP) were reported in the nifekalant group .
  • Meta-analysis Findings :
    • A meta-analysis encompassing multiple studies indicated that nifekalant significantly improved conversion rates from atrial fibrillation (AF) to sinus rhythm compared to control treatments (RR = 1.95; P = 0.005). Additionally, it demonstrated a shorter time to conversion compared to alternatives like amiodarone .

Safety Profile

Despite its efficacy, nifekalant is associated with some adverse effects, primarily:

  • QT Interval Prolongation : A known risk factor for TdP.
  • Sinus Bradycardia : Occasionally observed in out-of-hospital cardiac arrest cases.

Monitoring is essential during administration, especially in patients with pre-existing conditions that predispose them to arrhythmias .

常见问题

Basic Research Questions

Q. What is the electrophysiological mechanism of action of Nifekalant hydrochloride in managing ventricular arrhythmias?

this compound is a class III antiarrhythmic agent that selectively blocks the rapid delayed rectifier potassium current (IKr) by targeting the HERG (human ether-à-go-go-related gene) channel. This inhibition prolongs the action potential duration (APD) and effective refractory period (ERP) in ventricular and atrial cardiomyocytes, thereby suppressing re-entrant arrhythmias like ventricular fibrillation (VF) and ventricular tachycardia (VT). The IC50 for IKr blockade is 10 µM, with concentration-dependent effects observed in preclinical models .

Q. How should a population pharmacokinetic-pharmacodynamic (PK-PD) study for Nifekalant be designed to optimize dosing regimens?

A robust PK-PD study should adopt a randomized, double-blind, placebo-controlled, dose-escalation design. Key steps include:

  • Dosing : Administer loading doses (e.g., 0.15–0.5 mg/kg) followed by maintenance infusions (0.2–0.8 mg/kg/h) to assess dose proportionality .
  • Sampling : Collect serial blood samples for PK analysis (plasma concentration-time profiles) and concurrent electrocardiograms (ECGs) for PD endpoints (QTc interval prolongation) .
  • Modeling : Use a two-compartment PK model with first-order elimination to estimate parameters like clearance (CL = 53.8 L/h), central/peripheral volumes (Vc = 8.27 L; Vp = 45.6 L), and an Emax model for QTc effects (Emax = 101 ms; EC50 = 342 ng/mL) .

Q. What safety parameters must be monitored in preclinical and clinical studies of Nifekalant?

  • Proarrhythmic Risk : Monitor QTc intervals for excessive prolongation (>500 ms), which may predispose to Torsades de Pointes (TdP). Notably, TdP was not observed in healthy volunteers at therapeutic doses, but risk increases in hypokalemia or structural heart disease .
  • Hemodynamic Stability : Assess blood pressure and cardiac output, as Nifekalant has minimal negative inotropic effects compared to amiodarone .

Advanced Research Questions

Q. How can nonlinear dose-response modeling resolve contradictions in Nifekalant’s QT-prolonging effects across studies?

Discrepancies in QT effects often arise from variability in dosing schedules or patient populations. A sigmoidal Emax model is recommended to quantify the relationship between plasma concentration (Cp) and QTc prolongation:

QTc=QTcbaseline+EmaxCpEC50+Cp\text{QTc} = \text{QTc}_{\text{baseline}} + \frac{E_{\text{max}} \cdot C_p}{EC_{50} + C_p}

Parameters derived from healthy volunteers (Emax = 101 ms; EC50 = 342 ng/mL) provide a reference, but adjustments may be needed in patients with renal/hepatic impairment or concomitant QT-prolonging drugs .

Q. What methodological considerations are critical when comparing Nifekalant to amiodarone in resuscitation studies?

  • Study Design : Use a retrospective or prospective cohort design with matched populations (e.g., shock-resistant VF).
  • Endpoints : Prioritize time-to-ROSC (return of spontaneous circulation) and 24-hour survival. Evidence suggests Nifekalant achieves faster ROSC than amiodarone (median 18 vs. 25 min) with comparable survival rates, likely due to its rapid onset and lack of vasodilatory effects .
  • Confounding Factors : Adjust for covariates like CPR duration, epinephrine dosing, and underlying ischemia .

Q. How does Nifekalant’s HERG channel binding kinetics influence its antiarrhythmic efficacy and safety?

Nifekalant binds to the HERG channel’s S6 helix with slow dissociation kinetics, leading to prolonged channel blockade. This property enhances efficacy in terminating VF but increases QTc-dependent proarrhythmic risk. In silico molecular dynamics simulations and patch-clamp studies are recommended to map binding residues and optimize selectivity ratios (e.g., HERG vs. IKs or INa) .

Q. Methodological Guidelines

  • PK-PD Replication : Ensure studies report covariate analysis (e.g., body weight, renal function) to validate population models .
  • ECG Analysis : Use Fridericia’s formula (QTcF) for heart rate correction and centralized ECG core labs to minimize inter-rater variability .
  • Comparative Studies : Follow CONSORT guidelines for non-inferiority trials when benchmarking against amiodarone .

属性

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVGGQKNWAKOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048374
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130656-51-8
Record name Nifekalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130656-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MS 551
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nifekalant hydrochloride
Nifekalant hydrochloride
Nifekalant hydrochloride
Nifekalant hydrochloride
Nifekalant hydrochloride
Nifekalant hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。